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molecular formula C14H15NO4 B8798954 2-(hydroxymethyl)-5-((4-methoxybenzyl)oxy)pyridin-4(1H)-one CAS No. 118679-90-6

2-(hydroxymethyl)-5-((4-methoxybenzyl)oxy)pyridin-4(1H)-one

Cat. No. B8798954
M. Wt: 261.27 g/mol
InChI Key: GMSCKKIRAYIIAL-UHFFFAOYSA-N
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Patent
US08551985B2

Procedure details

2-(Hydroxymethyl)-5-[(4-methoxybenzyl)oxy]-4H-pyran-4-one (1.2 g, 4.56 mmol) was dissolved in ethanol (3.0 mL), added an aqueous solution of ammonium (9.0 mL), sealed, and stirred at 100° C. for 6 hours. This operation was conducted for 4 lots, and the following treatments were conducted as a whole. The reaction solution was concentrated in vacuo. After adding diethylether, the reaction solution was cooled with ice. The deposited solid was filtered, washed with diethylether, and concentrated in vacuo. The title compound (4.0 g (yield 84%)) was obtained as a brown powder crystal.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1O[CH:5]=[C:6]([O:10][CH2:11][C:12]2[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][CH:13]=2)[C:7](=[O:9])[CH:8]=1.[NH4+:20]>C(O)C>[OH:1][CH2:2][C:3]1[NH:20][CH:5]=[C:6]([O:10][CH2:11][C:12]2[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][CH:13]=2)[C:7](=[O:9])[CH:8]=1

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
OCC=1OC=C(C(C1)=O)OCC1=CC=C(C=C1)OC
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
9 mL
Type
reactant
Smiles
[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at 100° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
sealed
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated in vacuo
ADDITION
Type
ADDITION
Details
After adding diethylether
TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution was cooled with ice
FILTRATION
Type
FILTRATION
Details
The deposited solid was filtered
WASH
Type
WASH
Details
washed with diethylether
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
OCC=1NC=C(C(C1)=O)OCC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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